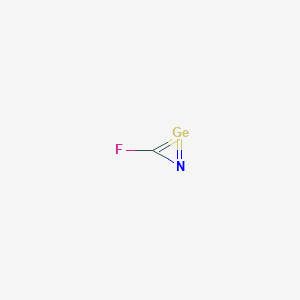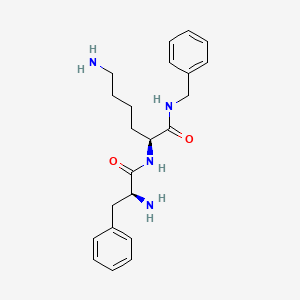![molecular formula C14H19BrO4 B12536595 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- CAS No. 672922-58-6](/img/structure/B12536595.png)
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- is a chemical compound with the molecular formula C14H19BrO4 and a molecular weight of 331.206 g/mol . This compound is characterized by the presence of a pyran ring, a brominated phenyl group, and methoxymethoxy substituents, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- typically involves the following steps:
Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Pyran Ring Formation: The formation of the pyran ring is achieved through a cyclization reaction, often using acid or base catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), thiourea.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: De-brominated compounds.
Substitution: Azides, thiols.
Scientific Research Applications
2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxymethoxy groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran, 2-[[3-chloro-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
- 2H-Pyran, 2-[[3-fluoro-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
- 2H-Pyran, 2-[[3-iodo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-
Uniqueness
Compared to its analogs, 2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The methoxymethoxy group also contributes to its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
672922-58-6 |
|---|---|
Molecular Formula |
C14H19BrO4 |
Molecular Weight |
331.20 g/mol |
IUPAC Name |
2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]oxane |
InChI |
InChI=1S/C14H19BrO4/c1-16-10-19-13-6-5-11(8-12(13)15)9-18-14-4-2-3-7-17-14/h5-6,8,14H,2-4,7,9-10H2,1H3 |
InChI Key |
NASCFBBPXZQIPN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)COC2CCCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

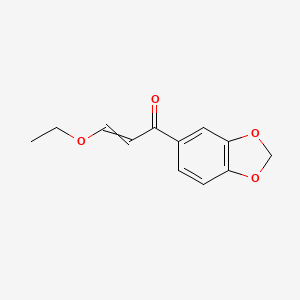
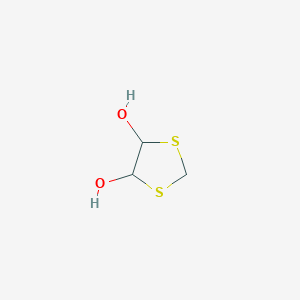
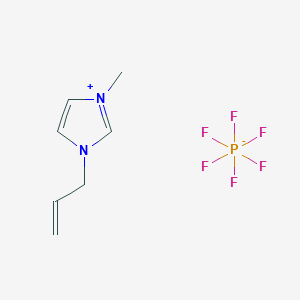
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
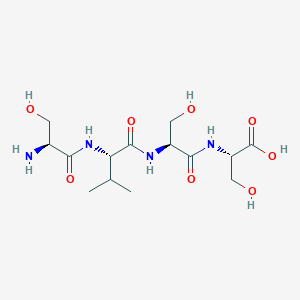
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)

